(1S,3S)-2,2-Diphenyl-3-(trimethylsilyl)cyclopropane-1-carboxylic acid
Description
(1S,3S)-2,2-Diphenyl-3-(trimethylsilyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by:
- Stereochemistry: (1S,3S) configuration, critical for enantioselective interactions.
- Substituents: Two phenyl groups at C2, a trimethylsilyl (TMS) group at C3, and a carboxylic acid at C1.
- This compound is likely used in asymmetric synthesis or as a chiral building block in pharmaceuticals .
Properties
CAS No. |
88035-78-3 |
|---|---|
Molecular Formula |
C19H22O2Si |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
(1S,3S)-2,2-diphenyl-3-trimethylsilylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C19H22O2Si/c1-22(2,3)17-16(18(20)21)19(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,20,21)/t16-,17+/m1/s1 |
InChI Key |
WQBLOXHZIPKHPI-SJORKVTESA-N |
Isomeric SMILES |
C[Si](C)(C)[C@H]1[C@@H](C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C[Si](C)(C)C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-2,2-Diphenyl-3-(trimethylsilyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or carbenoid reagent.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced via a silylation reaction, where a suitable silylating agent such as trimethylsilyl chloride is used.
Attachment of the Phenyl Groups: The phenyl groups can be introduced through a Friedel-Crafts alkylation reaction, where benzene or a substituted benzene is treated with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-2,2-Diphenyl-3-(trimethylsilyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NaOH, NH3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
(1S,3S)-2,2-Diphenyl-3-(trimethylsilyl)cyclopropane-1-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3S)-2,2-Diphenyl-3-(trimethylsilyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
Physicochemical Properties
| Property | Target Compound | trans-2-Cyano Derivative | Carboxamide Analog |
|---|---|---|---|
| LogP | High (TMS, phenyl) | Moderate (cyano) | Moderate (carboxamide) |
| Solubility | Low in water | Moderate in polar solvents | Low in water |
| Thermal Stability | High (TMS stabilizes) | Moderate | High (rigid carboxamide) |
Notes:
- The TMS group in the target compound increases hydrophobicity, reducing aqueous solubility but enhancing membrane permeability .
- Cyano and carboxamide derivatives exhibit higher polarity, making them suitable for aqueous-phase reactions .
Research Findings and Data Tables
Comparative Reactivity in Ring-Opening Reactions
| Compound | Reaction with MeOH (Rate) | Product |
|---|---|---|
| Target Compound | Slow (steric hindrance from phenyl/TMS) | Methyl ester |
| trans-2-Cyano Derivative | Fast (CN activates ring strain) | Methyl cyanoester |
| Carboxamide Analog | Moderate (amide resonance stabilizes) | N/A |
Biological Activity
(1S,3S)-2,2-Diphenyl-3-(trimethylsilyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with significant potential in medicinal chemistry. Its unique structure, featuring two phenyl groups and a trimethylsilyl substituent, suggests various biological activities and applications. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C19H22O2Si. The compound's carboxylic acid group enhances its solubility and reactivity, making it a suitable candidate for various biological interactions.
Biological Activity Overview
Research indicates that cyclopropane derivatives similar to this compound exhibit notable biological activities:
- Orexin Receptor Antagonism : Preliminary studies suggest that this compound may act as an orexin receptor antagonist. Orexin receptors play a crucial role in regulating sleep and appetite, making them potential targets for treating sleep disorders and obesity.
- Cytotoxicity : Some derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have been investigated for their ability to induce apoptosis in tumor cells .
The biological activity of this compound may involve several mechanisms:
- Selective Binding : The compound may selectively bind to specific receptors or enzymes, influencing metabolic pathways and cellular responses .
- Interaction with Biological Targets : The unique structural features of this cyclopropane derivative could enhance its interaction with proteins involved in disease processes.
Case Studies
Several studies have explored the biological activity of cyclopropane derivatives:
- Anticancer Activity : A study demonstrated that certain cyclopropane derivatives exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin. This suggests that structural modifications can lead to improved therapeutic profiles .
- Orexin Receptor Studies : Research into orexin receptor antagonists indicates that compounds similar to this compound may help manage conditions like narcolepsy and obesity by modulating orexin signaling pathways.
Comparative Analysis
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropane ring with two phenyl groups | Potential orexin receptor antagonist |
| 2,2-Diphenylcyclopropanecarboxylic Acid | Cyclopropane ring with two phenyl groups | Cytotoxicity against cancer cells |
| 1-(Trimethylsilyl)-cyclopropanecarboxylic Acid | Cyclopropane with a trimethylsilyl group | Limited data on biological activity |
| 3-(Phenyl)-cyclopropanecarboxylic Acid | Cyclopropane with one phenyl group | Potential anticancer properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
